6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
Description
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a bicyclic 2,3-dihydro-1H-inden-1-one core. Key structural features include a methyl group at the 6-position and a propanoyl (propionyl) substituent at the 2-position. This compound belongs to a broader class of indanone derivatives, which are studied for their diverse pharmacological and chemical properties, including anti-inflammatory, antitumor, and neuroprotective activities .
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
JOWRUMKHVNBTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.
Industrial Production Methods
While specific industrial production methods for 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone group in 6-methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes nucleophilic substitution, enabling derivatization. Key reactions include:
Mechanistic Insight : The electrophilic carbonyl carbon attracts nucleophiles, forming tetrahedral intermediates that collapse to yield substituted products. Steric hindrance from the 6-methyl group slightly reduces reactivity compared to non-methylated analogs.
Oxidation and Reduction
The compound participates in redox reactions, with outcomes dependent on reagent selectivity:
Oxidation
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Acidic, heated | Carboxylic acid derivatives | |
| PCC/CH₂Cl₂ | Mild, room temperature | α,β-unsaturated ketone |
Reduction
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50–60°C | Saturated indane derivatives | |
| DIBAL-H | Dry THF, −78°C | Partially reduced alcohols |
Notable Finding : Catalytic hydrogenation selectively reduces the propanoyl ketone while preserving the indenone ring .
Aldol Condensation
The α-hydrogens adjacent to the ketone participate in base-catalyzed aldol reactions:
| Base | Conditions | Product | References |
|---|---|---|---|
| NaOH/EtOH | Reflux, 4–6 hours | β-Hydroxy ketone adducts | |
| LDA/THF | −78°C, followed by quenching | Cross-aldol products |
Example Reaction :
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one reacts with benzaldehyde under basic conditions to form a chalcone-like derivative .
Acylation and Alkylation
The enolate form facilitates C–C bond formation:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂ | Di-acylated indanones | |
| Michael Addition | Acrylonitrile, DBU | Cyanoethylated derivatives |
Key Observation : Acylation at the 5-position of the indenone ring is favored due to electronic directing effects .
Ring-Opening Reactions
Under strong acidic or basic conditions, the bicyclic system undergoes cleavage:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| H₂SO₄ (conc.)/Δ | — | Linear dicarboxylic acids | |
| NaOH/H₂O₂ | Oxidative workup | Fragmented aromatic acids |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Diene | Conditions | Product | References |
|---|---|---|---|
| Ethylene | UV light, hexane | Bicyclo[2.2.0]hexane derivatives |
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment
One of the most notable applications of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is its use in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). This mechanism is crucial for treating various types of cancer, including solid tumors like breast, colon, and ovarian cancers . The ability to sensitize cancer cells to apoptotic signals makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Neuroprotective Effects
The compound has also shown promise in treating neurological conditions. Its derivatives are reported to improve symptoms associated with anoxia and hypoxia, which can lead to conditions such as stroke or cerebral ischemia. This neuroprotective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby preventing oxidative stress-induced neuronal damage .
Pharmacological Properties
Anti-inflammatory Activity
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits anti-inflammatory properties, making it useful in treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . This property could be beneficial for conditions like arthritis or other chronic inflammatory diseases.
Antioxidant Activity
The compound functions as an antioxidant, protecting cells from oxidative damage caused by free radicals. This activity is particularly relevant in the context of diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders . By mitigating oxidative damage, it may help in the prevention and management of these conditions.
Biochemical Mechanisms
Mechanism of Action
The therapeutic effects of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one are largely mediated through its interaction with cellular pathways involved in apoptosis and inflammation. By inhibiting IAPs, it promotes caspase activation leading to programmed cell death in cancer cells. Additionally, its antioxidant properties help maintain cellular homeostasis by neutralizing ROS .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The biological and physicochemical properties of indanone derivatives are heavily influenced by substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis with structurally related compounds:
Pharmacological Activity
- Anti-inflammatory Activity: Chalcone derivatives such as 7x and 7w () exhibit potent anti-inflammatory effects due to their benzylidene and phenolic groups, which modulate NF-κB and COX-2 pathways.
- Antidepressant Potential: Compound 1a () demonstrates dual adenosine receptor antagonism, linked to downstream effects on amino acid and lipid metabolism. The absence of a catechol group in 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one may reduce receptor affinity but could improve metabolic stability .
- Allelopathic Effects: Compound 3 () shows root growth inhibition in plants, attributed to its hydroxyl and isopropyl groups. The target compound’s methyl and propanoyl substituents might alter hydrophobicity and bioactivity thresholds .
Physicochemical Properties
Substituents significantly impact solubility, stability, and spectral characteristics:
- Electron-Withdrawing Groups: Fluoro (e.g., 6-fluoro-2-methyl derivative, ) or chloro substituents () increase polarity and reactivity, whereas methyl and propanoyl groups enhance lipophilicity.
- Spectral Data: Aldol condensation products (e.g., chalcones in ) show distinct UV-Vis absorption due to conjugated enone systems, while tetrazolylthio derivatives () exhibit unique NMR shifts from sulfur and tetrazole moieties .
Biological Activity
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula : C12H14O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow to brown liquid |
Anticancer Properties
Research has indicated that 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits anticancer properties . A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: In Vitro Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 18 µM
- Colon Cancer (HT29) : IC50 = 20 µM
The results suggest that the compound's anticancer effects are dose-dependent and may vary across different cancer types .
Antimicrobial Activity
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has also been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential applications in developing new antimicrobial agents .
Antioxidant Activity
The compound exhibits notable antioxidant properties , which are crucial for preventing oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants such as ascorbic acid.
Antioxidant Assay Results
In a DPPH assay, the antioxidant activity was quantified:
- IC50 Value : 25 µg/mL
This suggests that 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one could be a candidate for further studies in oxidative stress-related conditions .
The biological activity of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression and microbial resistance.
Q & A
Q. What are the common synthetic routes for preparing 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?
The synthesis typically involves Friedel-Crafts acylation or ketone functionalization of dihydroindenone scaffolds. For example, derivatives like 6-chloro-2,3-dihydro-1H-inden-1-one can be esterified using reagents such as 2-methylallyl chloride under basic conditions, achieving ~74% yield via stepwise acyl transfer . Optimization strategies include solvent selection (e.g., dichloromethane for acylation), temperature control (70–80°C for esterification), and purification via column chromatography (e.g., pentane:ethyl acetate = 3:2) .
Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry, as demonstrated for (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one .
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets evaluate molecular electrostatic potential (MEP), HOMO-LUMO gaps (~4.2 eV), and global electrophilicity (~1.5 eV), correlating with reactivity and antimicrobial activity .
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving dihydroindenone ring conformations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures align with hazard codes H302/H315/H319/H332/H335 , indicating risks of toxicity, skin/eye irritation, and respiratory sensitization. Key steps:
- Use fume hoods and PPE (gloves, goggles) during synthesis.
- For inhalation exposure, immediately move to fresh air and consult poison control .
- Store in airtight containers away from oxidizers, with spill containment using inert adsorbents .
Advanced Research Questions
Q. How can structural modifications of the dihydroindenone core enhance biological activity (e.g., kinase inhibition)?
Substitutions at positions 2, 5, and 6 significantly modulate activity. For example:
- 2-Propanoyl groups : Improve binding to FAK (focal adhesion kinase) via hydrophobic interactions, as seen in 7H-pyrrolo[2,3-d]pyrimidine derivatives .
- Fluorine/methyl groups : Enhance selectivity for JAK2 over JAK1 (e.g., 5,6-difluoro analogs increase steric bulk and reduce off-target effects) .
- Electron-withdrawing groups (Br, Cl) : Improve anticancer activity by altering electron density and redox potential .
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?
- Molecular Dynamics (MD) Simulations : Predict solvent interactions (e.g., DMSO solubility vs. chloroform) to explain discrepancies in reaction yields .
- Docking Studies : Identify binding pose variations in kinase inhibitors (e.g., FAK vs. JAK2) caused by minor substituent changes .
- ADMET Predictions : Use tools like SwissADME to rationalize bioavailability differences between analogs (e.g., methyl vs. bromo derivatives) .
Q. What advanced crystallographic techniques are suitable for analyzing polymorphic forms of this compound?
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for distinguishing polymorphs .
- High-Resolution Twinned Data Refinement : SHELXL’s twin refinement mode resolves overlapping diffraction patterns in chiral derivatives .
- Synchrotron Radiation : Enhances data resolution (<1.0 Å) for accurate electron density mapping of propanoyl group conformations .
Q. How do substituent electronic effects influence the compound’s chemical reactivity in cross-coupling reactions?
- Electron-Deficient Aromatic Rings (e.g., 5,6-difluoro) : Activate the indenone core for Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh3)4 catalysis) .
- Steric Hindrance : Methyl groups at position 6 reduce reactivity in nucleophilic acyl substitutions but stabilize intermediates in Michael additions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
